

Application Notes: 5-Bromo-2,3-difluoropyridine in Agrochemical Synthesis

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Compound of Interest

Compound Name: 5-Bromo-2,3-difluoropyridine

Cat. No.: B1283990

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **5-Bromo-2,3-difluoropyridine** as a key intermediate in the synthesis of modern agrochemicals. The unique substitution pattern of this pyridine derivative, featuring a reactive bromine atom and two fluorine atoms, makes it a valuable building block for accessing a range of potent herbicides. The strategic positioning of the fluorine atoms activates the pyridine ring for nucleophilic aromatic substitution, while the bromine atom offers a site for further chemical modification.

Key Applications in Agrochemical Synthesis

5-Bromo-2,3-difluoropyridine is a critical precursor for the synthesis of various agrochemicals, primarily in the herbicide class of aryloxyphenoxypropionates. These herbicides are known for their efficacy in controlling grass weeds in broadleaf crops.

Synthesis of Pyridinyloxyphenoxypropionate Herbicides

The most prominent application of **5-Bromo-2,3-difluoropyridine** is in the synthesis of herbicides analogous to commercial products like Haloxyfop. These compounds function by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in grasses, a crucial enzyme in fatty acid biosynthesis. This inhibition leads to the disruption of cell membrane formation and ultimately the death of the weed.^[1]

The synthesis involves a nucleophilic aromatic substitution reaction where the fluorine atom at the 2-position of **5-Bromo-2,3-difluoropyridine** is displaced by a substituted phenoxy group. Specifically, it is reacted with a derivative of 4-hydroxyphenoxypropionic acid.

Data Presentation

The following table summarizes the key reaction step for the synthesis of a representative pyridinyloxyphenoxypropionate herbicide from **5-Bromo-2,3-difluoropyridine**. The data is extrapolated from the synthesis of the analogous 5-chloro compound, Haloxypop.

Step	Reactants	Reagents & Solvents	Temperature (°C)	Reaction Time (h)	Product	Yield (%)
1	5-Bromo-2,3-difluoropyridine, (R)-2-(4-hydroxyphenoxy)propionic acid methyl ester	K ₂ CO ₃ , DMF	105-110	4	(R)-Methyl 2-(4-((5-bromo-3-fluoro-2-pyridyl)oxy)phenoxy)propanoate	~80-85 (estimated)

Experimental Protocols

Synthesis of (R)-Methyl 2-(4-((5-bromo-3-fluoro-2-pyridyl)oxy)phenoxy)propanoate

This protocol describes the synthesis of a herbicidal compound from **5-Bromo-2,3-difluoropyridine**.

Materials:

- **5-Bromo-2,3-difluoropyridine**

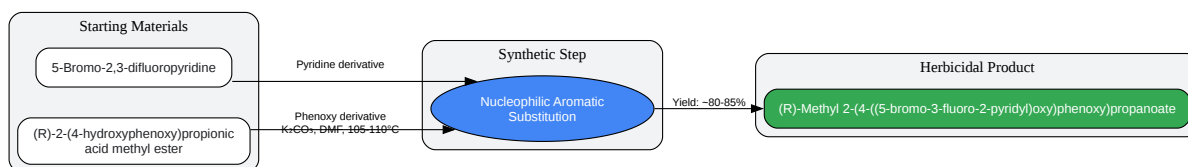
- (R)-2-(4-hydroxyphenoxy)propionic acid methyl ester
- Anhydrous Potassium Carbonate (K_2CO_3)
- Anhydrous N,N-Dimethylformamide (DMF)
- Nitrogen gas
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
- Purification apparatus (e.g., column chromatography)

Procedure:

- To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add (R)-2-(4-hydroxyphenoxy)propionic acid methyl ester (1.05 equivalents) and anhydrous potassium carbonate (2.1 equivalents).
- Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the solids.
- Under a nitrogen atmosphere, add **5-Bromo-2,3-difluoropyridine** (1.0 equivalent) to the stirred solution.
- Heat the reaction mixture to 105-110 °C and maintain this temperature for approximately 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Filter the solid potassium carbonate and wash it with a small amount of DMF.
- Remove the DMF from the filtrate under reduced pressure to obtain a viscous residue.
- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

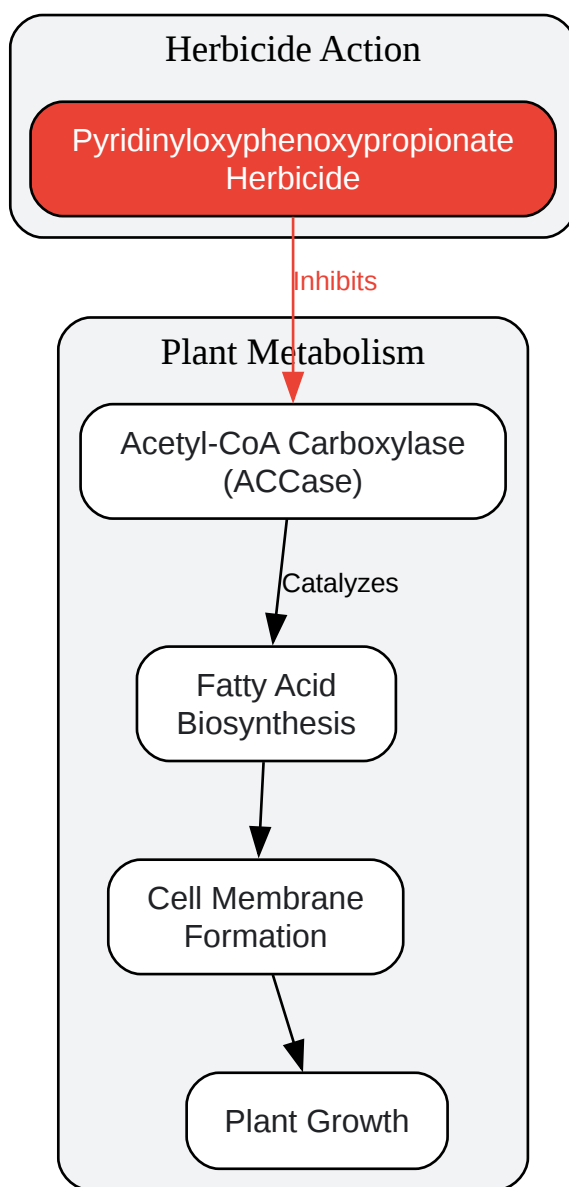
- Purify the crude product by column chromatography on silica gel to yield the final product, (R)-Methyl 2-(4-((5-bromo-3-fluoro-2-pyridyl)oxy)phenoxy)propanoate.

Mandatory Visualization



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Caption: Synthetic workflow for a pyridinyloxyphenoxypropionate herbicide.



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Caption: Mechanism of action for pyridinyloxyphenoxypropionate herbicides.

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References

- 1. Haloxyfop-P | C₁₅H₁₁ClF₃NO₄ | CID 448979 - PubChem [pubchem.ncbi.nlm.nih.gov]
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